EXODUS-2, MURINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a member of the CC chemokine family and is highly conserved between humans and mice, exhibiting 86% amino acid sequence identity . This chemokine is primarily expressed in lymph nodes, spleen, and appendix, and it functions by binding to the CCR7 receptor, which is involved in the chemotaxis of T and B lymphocytes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

EXODUS-2, MURINE, is typically produced using recombinant DNA technology. The gene encoding CCL21 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound, involves large-scale fermentation of genetically modified Escherichia coli. The cells are grown in bioreactors, and the protein is harvested and purified using a series of chromatographic steps to ensure high purity and biological activity .

Análisis De Reacciones Químicas

Types of Reactions

EXODUS-2, MURINE, primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with the CCR7 receptor on the surface of lymphocytes, leading to downstream signaling events .

Common Reagents and Conditions

The common reagents used in the production and purification of this compound, include buffers such as phosphate-buffered saline, and chromatographic resins for affinity purification .

Major Products Formed

The major product formed from the expression and purification process is the recombinant this compound, protein, which is used for various research applications .

Aplicaciones Científicas De Investigación

EXODUS-2, MURINE, has a wide range of applications in scientific research:

Immunology: It is used to study the chemotaxis of T and B lymphocytes and their role in immune responses.

Cancer Research: This compound, is investigated for its role in tumor microenvironments and its potential to modulate immune responses against cancer cells.

Inflammatory Diseases: Researchers use this chemokine to understand its involvement in inflammatory diseases and to develop potential therapeutic interventions.

Drug Development: It serves as a target for developing drugs that can modulate immune responses by interfering with the CCR7-CCL21 axis.

Mecanismo De Acción

EXODUS-2, MURINE, exerts its effects by binding to the CCR7 receptor on the surface of T and B lymphocytes. This binding triggers a cascade of intracellular signaling events that lead to the chemotaxis of these immune cells to lymphoid tissues. The chemokine-receptor interaction is crucial for the proper functioning of the immune system, including the initiation and regulation of immune responses .

Comparación Con Compuestos Similares

Similar Compounds

EXODUS-1 (MIP-3alpha/LARC): Another member of the CC chemokine family with similar chemotactic properties.

CCL19: A chemokine that also binds to the CCR7 receptor and has overlapping functions with EXODUS-2, MURINE.

Uniqueness

This compound, is unique due to its long carboxyl-terminal extension, which is not seen in other chemokines. This structural feature may contribute to its specific binding and signaling properties .

Propiedades

Número CAS |

196414-88-7 |

|---|---|

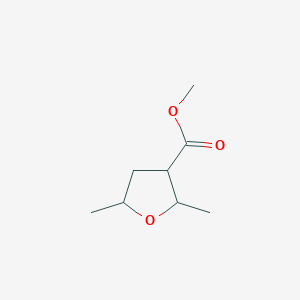

Fórmula molecular |

C6H3N3O2S |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.